An In-depth Technical Guide to 6-Chloro-5-ethyl-2-methylpyrimidin-4-ol: Synthesis, Characterization, and Therapeutic Potential
An In-depth Technical Guide to 6-Chloro-5-ethyl-2-methylpyrimidin-4-ol: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Chemical Space of a Novel Pyrimidine Derivative
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and biologically active molecules.[1][2] Its prevalence stems from the pyrimidine ring's ability to engage in various biological interactions, including hydrogen bonding and serving as a bioisostere for other aromatic systems, which can enhance the pharmacokinetic and pharmacodynamic properties of a drug candidate.[2][3] This guide focuses on a specific, yet apparently novel, derivative: 6-Chloro-5-ethyl-2-methylpyrimidin-4-ol .
A comprehensive search of chemical databases and literature reveals a notable absence of a registered CAS number and readily available experimental data for this exact structure. This suggests that 6-Chloro-5-ethyl-2-methylpyrimidin-4-ol is not a commercially available compound and represents a novel area for chemical exploration. For the researcher, this presents both a challenge and an opportunity: the challenge of working with a previously uncharacterized molecule and the opportunity to synthesize and evaluate a new chemical entity with potential applications in drug discovery.
This technical guide will therefore serve as a comprehensive resource for the synthesis, characterization, and potential applications of 6-Chloro-5-ethyl-2-methylpyrimidin-4-ol. By leveraging established synthetic methodologies for polysubstituted pyrimidines and drawing comparisons with structurally similar, well-characterized analogs, we will provide a robust framework for researchers to approach this novel compound.
Chemical Identity and Analogs
Due to the novelty of 6-Chloro-5-ethyl-2-methylpyrimidin-4-ol, this section provides its predicted chemical identifiers alongside the known identifiers of its closest structural analogs for which public data is available. This comparative data is invaluable for predicting the physicochemical properties and spectral characteristics of the target compound.
| Identifier | 6-Chloro-5-ethyl-2-methylpyrimidin-4-ol (Predicted) | 6-Chloro-5-fluoro-2-methylpyrimidin-4-ol[4][5] | 6-Chloro-5-methylpyrimidin-4(1H)-one[6] |
| CAS Number | Not Assigned | 105806-14-2 | 18261-42-2 |
| Molecular Formula | C₇H₉ClN₂O | C₅H₄ClFN₂O | C₅H₅ClN₂O |
| Molecular Weight | 172.61 g/mol | 162.55 g/mol | 144.56 g/mol |
| IUPAC Name | 6-chloro-5-ethyl-2-methylpyrimidin-4-ol | 6-chloro-5-fluoro-2-methylpyrimidin-4-ol | 6-chloro-5-methylpyrimidin-4(1H)-one |
| InChI | InChI=1S/C7H9ClN2O/c1-3-5-6(8)9-4(2)10-7(5)11/h3H2,1-2H3,(H,9,10,11) | InChI=1S/C5H4ClFN2O/c1-2-8-4(6)3(7)5(10)9-2/h1H3,(H,8,9,10) | InChI=1S/C5H5ClN2O/c1-3-4(6)7-2-8-5(3)9/h2H,1H3,(H,7,8,9) |
| InChIKey | (Predicted) | QFCQSVPKPHYVRD-UHFFFAOYSA-N | XZDABTAOUACVLS-UHFFFAOYSA-N |
| SMILES | CCC1=C(N=C(N=C1Cl)C)O | CC1=NC(=C(C(=N1)F)Cl)O | CC1=C(N=CNC1=O)Cl |
Proposed Synthesis of 6-Chloro-5-ethyl-2-methylpyrimidin-4-ol
The synthesis of polysubstituted pyrimidin-4-ols is a well-established field in organic chemistry. A plausible and efficient route to the target compound can be designed based on the condensation of a β-ketoester with acetamidine, followed by chlorination.
Synthetic Workflow
Caption: Proposed two-step synthesis of 6-Chloro-5-ethyl-2-methylpyrimidin-4-ol.
Detailed Experimental Protocol
Step 1: Synthesis of 5-Ethyl-2-methylpyrimidin-4,6-diol
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Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve sodium metal (1 equivalent) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) to prepare a fresh solution of sodium ethoxide.
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Addition of Reactants: To the sodium ethoxide solution, add acetamidine hydrochloride (1 equivalent). Stir the mixture for 15-20 minutes. Subsequently, add ethyl 2-ethylacetoacetate (1 equivalent) dropwise via the dropping funnel at room temperature.
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Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
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Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid or dilute HCl) to a pH of approximately 6-7.
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Isolation: The precipitated product, 5-ethyl-2-methylpyrimidin-4,6-diol, is collected by filtration, washed with cold ethanol, and dried under vacuum.
Step 2: Synthesis of 6-Chloro-5-ethyl-2-methylpyrimidin-4-ol
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Reaction Setup: In a fume hood, place the dried 5-ethyl-2-methylpyrimidin-4,6-diol (1 equivalent) in a round-bottom flask equipped with a reflux condenser.
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Addition of Chlorinating Agent: Carefully add an excess of phosphorus oxychloride (POCl₃) (e.g., 3-5 equivalents).
-
Reaction: Heat the reaction mixture to reflux for 2-4 hours. The reaction should be monitored by TLC.
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Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. This will quench the excess POCl₃.
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Isolation and Purification: The resulting precipitate, 6-Chloro-5-ethyl-2-methylpyrimidin-4-ol, is collected by filtration, washed with cold water until the washings are neutral, and then dried. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Predicted Physicochemical Properties and Spectral Data
The following table summarizes the predicted physicochemical properties of 6-Chloro-5-ethyl-2-methylpyrimidin-4-ol, which are crucial for its handling, formulation, and interpretation of experimental results. These predictions are based on computational models and comparison with its structural analogs.
| Property | Predicted Value |
| LogP | 1.5 - 2.5 |
| Topological Polar Surface Area (TPSA) | ~50 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bonds | 1 |
Expected Spectral Characteristics:
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¹H NMR: The proton NMR spectrum is expected to show a triplet and a quartet corresponding to the ethyl group, a singlet for the methyl group, and a broad singlet for the hydroxyl proton.
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¹³C NMR: The carbon NMR spectrum will show distinct signals for the two carbons of the ethyl group, the methyl carbon, and the four carbons of the pyrimidine ring.
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Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M+) and a characteristic M+2 peak with an intensity of approximately one-third of the M+ peak, which is indicative of the presence of a single chlorine atom.
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Infrared (IR) Spectroscopy: The IR spectrum is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group, and characteristic C=N and C=C stretching vibrations of the pyrimidine ring.
Applications in Drug Discovery and Development
The pyrimidine core is a privileged structure in drug discovery, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[7][8][9] The presence of a chlorine atom on the pyrimidine ring is particularly significant as it can act as a handle for further chemical modifications or can be involved in key interactions with biological targets.[10]
Potential as a Kinase Inhibitor
Many kinase inhibitors incorporate a pyrimidine scaffold, which can mimic the adenine ring of ATP, the natural substrate for kinases.[11] The 6-chloro substituent of the target molecule could potentially be involved in covalent interactions with cysteine residues in the ATP-binding pocket of certain kinases, a strategy employed in the design of some targeted cancer therapies.[12]
Role as a Synthetic Intermediate
The chlorine atom at the 6-position of 6-Chloro-5-ethyl-2-methylpyrimidin-4-ol is susceptible to nucleophilic substitution. This reactivity makes the compound a versatile intermediate for the synthesis of a library of derivatives with diverse functionalities at this position. By reacting it with various amines, thiols, or alcohols, researchers can generate a wide array of compounds for screening against different biological targets.
Workflow for a Drug Discovery Cascade
Caption: A typical drug discovery workflow starting from the synthesis of the target compound.
Conclusion
While 6-Chloro-5-ethyl-2-methylpyrimidin-4-ol appears to be a novel chemical entity, its synthesis is achievable through established chemical principles. Its structural similarity to known biologically active pyrimidines, coupled with the reactive chloro-substituent, makes it a promising starting point for medicinal chemistry campaigns. This guide provides the necessary theoretical and practical framework for researchers to synthesize, characterize, and explore the therapeutic potential of this intriguing molecule and its derivatives.
References
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- Shaikh, et al. (2022). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Chemical Biology & Drug Design, 100(6), 818-842.
- Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2020). Recent Advances in Pyrimidine-Based Drugs. Molecules, 25(21), 5033.
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PubChem. (n.d.). 6-Chloro-5-methylpyrimidin-4(1H)-one. Retrieved from [Link]
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ResearchGate. (n.d.). Chloropyrimidines as a New Class of Antimicrobial Agents. Retrieved from [Link]
- Kumar, A., & Sharma, S. (2002). Chloropyrimidines as a new class of antimicrobial agents. Bioorganic & Medicinal Chemistry, 10(4), 1045-1053.
- Khan, I., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(10), 5569-5595.
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- Google Patents. (n.d.). Synthesis of chlorinated pyrimidines.
- MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Molecules, 29(19), 4485.
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